Glutamyl group
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Overview
Description
The glutamyl group is a functional group derived from glutamic acid, an important amino acid in biochemistry. It is involved in various biochemical processes, including the synthesis and degradation of glutathione, a critical antioxidant in cells. The this compound plays a significant role in the γ-glutamyl cycle, which is essential for maintaining cellular redox homeostasis and detoxification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of compounds containing the glutamyl group often involves the use of γ-glutamyltransferase enzymes. These enzymes catalyze the transfer of the γ-glutamyl group from glutathione to an acceptor molecule, which can be an amino acid, peptide, or water . The reaction conditions typically involve a buffered solution at physiological pH and temperature to maintain enzyme activity.
Industrial Production Methods
In industrial settings, the production of γ-glutamyl compounds can be achieved through biotechnological processes involving genetically engineered microorganisms that express γ-glutamyltransferase. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
The glutamyl group can undergo various chemical reactions, including:
Hydrolysis: The γ-glutamyl bond can be hydrolyzed by γ-glutamyltransferase, resulting in the release of glutamate.
Transpeptidation: The γ-glutamyl group can be transferred to other amino acids or peptides, forming γ-glutamyl amino acids or peptides.
Oxidation and Reduction: The this compound can participate in redox reactions, particularly in the context of glutathione metabolism.
Common Reagents and Conditions
Common reagents used in reactions involving the this compound include:
γ-Glutamyltransferase: An enzyme that catalyzes the transfer of the γ-glutamyl group.
Glutathione: A tripeptide that serves as a donor of the γ-glutamyl group.
Buffer Solutions: To maintain the pH and stability of the reaction environment.
Major Products
The major products formed from reactions involving the this compound include γ-glutamyl amino acids, peptides, and free glutamate .
Scientific Research Applications
The glutamyl group has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of the glutamyl group primarily involves its role in the γ-glutamyl cycle. This cycle includes the transfer of the γ-glutamyl group from glutathione to acceptor molecules, which is catalyzed by γ-glutamyltransferase . This process is essential for maintaining cellular redox balance and detoxification. The molecular targets include various amino acids and peptides that accept the γ-glutamyl group, leading to the formation of γ-glutamyl derivatives .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide containing the γ-glutamyl group, involved in antioxidant defense and detoxification.
γ-Glutamylcysteine: An intermediate in the synthesis of glutathione, containing the γ-glutamyl group.
Glutamate: An amino acid that can be derived from the hydrolysis of the γ-glutamyl bond.
Uniqueness
The uniqueness of the glutamyl group lies in its ability to participate in the γ-glutamyl cycle, which is crucial for maintaining cellular redox homeostasis and detoxification. Unlike other similar compounds, the this compound is specifically involved in the transfer reactions catalyzed by γ-glutamyltransferase, making it essential for the metabolism of glutathione and related processes .
Properties
Molecular Formula |
C5H10NO3+ |
---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
[(1S)-1-carboxy-4-oxobutyl]azanium |
InChI |
InChI=1S/C5H9NO3/c6-4(5(8)9)2-1-3-7/h3-4H,1-2,6H2,(H,8,9)/p+1/t4-/m0/s1 |
InChI Key |
KABXUUFDPUOJMW-BYPYZUCNSA-O |
Isomeric SMILES |
C(C[C@@H](C(=O)O)[NH3+])C=O |
Canonical SMILES |
C(CC(C(=O)O)[NH3+])C=O |
Origin of Product |
United States |
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